1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea
Description
Properties
IUPAC Name |
1-ethyl-3-(2-pyridin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-12-10(14)13-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXIFESLERPDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea typically involves the reaction of ethyl isothiocyanate with 2-(pyridin-4-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group. The reaction proceeds as follows:
C2H5NCS+C7H9N→C2H5NHC(S)NHC7H9N
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions for these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as transition metal complexes. Major products formed from these reactions include sulfonyl thioureas, thiol derivatives, and substituted thioureas.
Scientific Research Applications
1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: Research has shown that thiourea derivatives can act as enzyme inhibitors, making them valuable in drug discovery and development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pyridin-4-ylethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Thiourea Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Thiourea Derivatives
Key Observations :
- Pyridine vs. Pyrimidine : The pyridine ring in the target compound may offer stronger metal-binding capabilities compared to pyrimidine derivatives due to its lone pair on nitrogen .
- Crystallinity: Ethyl-substituted thioureas like 1-ethyl-3-(3-methoxyphenyl)thiourea exhibit well-defined monoclinic crystal structures (space group P21/n), suggesting predictable packing behaviors useful in material science .
Key Findings :
- Anti-Amoebic Activity: Amino acid-functionalized thioureas (e.g., M1, M2) outperform simpler derivatives due to hydrophilic moieties enhancing receptor selectivity .
- Catalytic Performance : The pyridinyl group in this compound may improve catalytic efficiency compared to aryl ester analogs (), though direct data is lacking .
- Sensor Applications : Tm³⁺-thiourea complexes exhibit ultra-low detection limits, suggesting that pyridine-containing derivatives could be tailored for heavy metal sensing .
Comparison with Other Derivatives :
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-3-(2-pyridin-4-ylethyl)thiourea, and how are reaction conditions optimized?
The compound is typically synthesized via condensation between ethylamine and a pyridinyl-substituted isothiocyanate. Key steps include:
- Solvent selection : Ethanol or methanol under reflux ensures solubility and reactivity .
- Purification : Recrystallization from solvents like DMSO yields high-purity crystals, as demonstrated in analogous thiourea derivatives .
- Optimization : Parameters such as temperature (60–80°C), molar ratios (1:1.2 amine:isothiocyanate), and reaction time (4–6 hours) are adjusted to maximize yield (>70%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- FT-IR : Identifies thiourea's C=S stretch (~1250–1350 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹) .
- NMR : ¹H NMR confirms ethyl and pyridinyl proton environments, while ¹³C NMR resolves thiocarbonyl (C=S, ~180 ppm) .
- X-ray diffraction : Determines crystal system (e.g., monoclinic, space group P21/n), bond lengths (e.g., C–S: ~1.69 Å), and hydrogen-bonding networks (e.g., N–H···S interactions) .
Q. What safety protocols are recommended for handling this thiourea derivative?
- Toxicity : Avoid inhalation/ingestion; thiourea derivatives are linked to thyroid disruption and skin sensitization .
- Storage : Protect from moisture/light in airtight containers to prevent decomposition .
- PPE : Use gloves, lab coats, and fume hoods during synthesis .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
- Density-functional theory (DFT) : Calculates thermochemical properties (e.g., atomization energies) using hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accuracy (±2.4 kcal/mol error) .
- Electron density analysis : Maps charge distribution to predict nucleophilic/electrophilic sites, guiding derivatization strategies .
- Reaction mechanisms : Simulates pathways (e.g., oxidation to sulfoxides) using gradient-corrected exchange-correlation functionals .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structural variability : Compare substituent effects (e.g., pyridinyl vs. methoxyphenyl groups) on enzyme inhibition using SAR (structure-activity relationship) analysis .
- Experimental design : Control variables like purity (>95% via HPLC) and solvent (DMSO vs. aqueous buffers) to minimize artifacts .
- Statistical validation : Apply multivariate regression to isolate confounding factors (e.g., cell line variability in anticancer assays) .
Q. What strategies optimize the compound's bioactivity through structural modifications?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridinyl ring to enhance enzyme binding via π-π stacking .
- Metal coordination : Synthesize Pt(II) complexes to improve anticancer activity, as seen in analogous thiourea derivatives .
- Hydrogen-bond engineering : Modify hydrogen-bond donors (e.g., N–H groups) to strengthen interactions with biological targets .
Q. How does crystallographic data inform the design of stable polymorphs or co-crystals?
- Space group analysis : Monoclinic systems (e.g., P21/n) with Z = 4 indicate packing efficiency, influencing solubility and stability .
- Hydrogen-bond networks : Intermolecular N–H···S and N–H···O bonds stabilize crystal lattices; disrupting these via co-formers (e.g., carboxylic acids) can alter physicochemical properties .
- Refinement tools : Use SHELXL for high-resolution data to resolve disorder and thermal parameters, ensuring accurate structural models .
Methodological Tables
Table 1: Key Crystallographic Parameters for 1-Ethyl-3-(3-methoxyphenyl)thiourea (Analogous Compound)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell dimensions | a = 11.08 Å, b = 8.61 Å, c = 11.97 Å |
| Hydrogen bonds | N1–H1A···S1 (2.53 Å) |
Table 2: DFT-Calculated vs. Experimental Bond Lengths (Å)
| Bond | DFT Value | Experimental Value |
|---|---|---|
| C–S | 1.71 | 1.69 |
| C–N (thiourea) | 1.35 | 1.34 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
